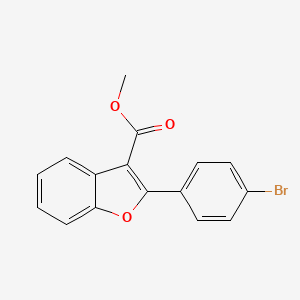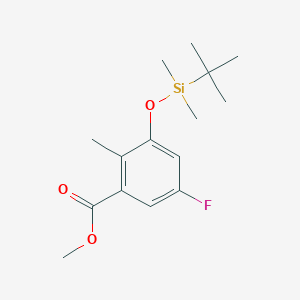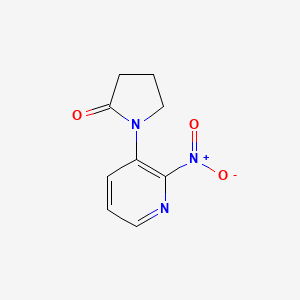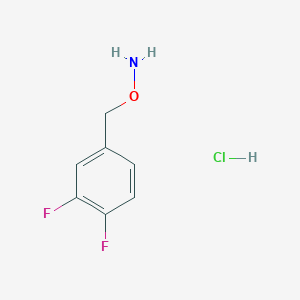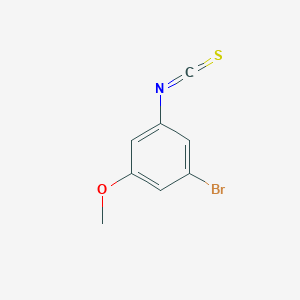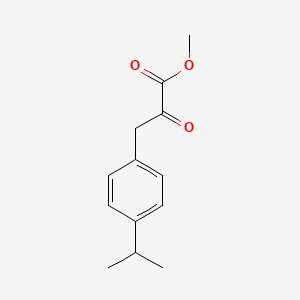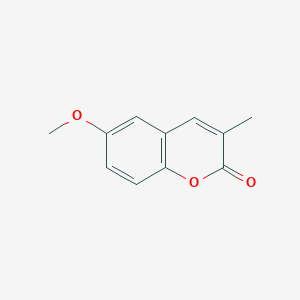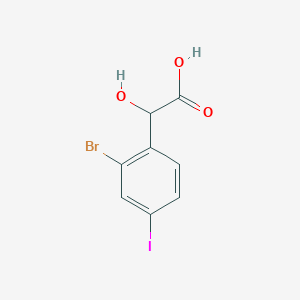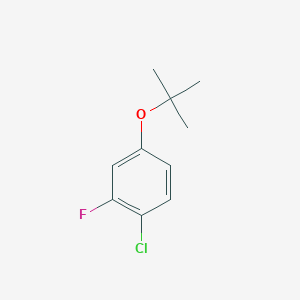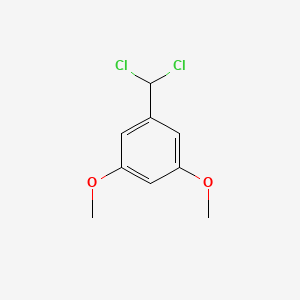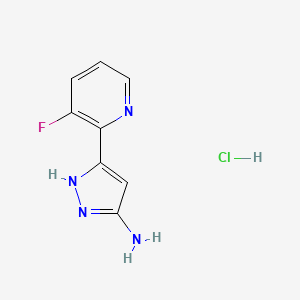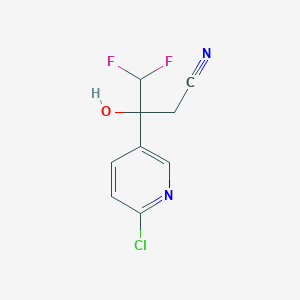
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile is a chemical compound that belongs to the class of neonicotinoid insecticides. These compounds are known for their neuro-active properties, which are modeled after nicotine. They are widely used in agriculture to control pests due to their high efficacy and selective toxicity towards insects.
Vorbereitungsmethoden
The synthesis of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile involves several steps. One common method includes the selective hydrogenation of 6-chloro-3-pyridinecarbonitrile using an improved Raney nickel catalyst. This process is carried out in a mixture of ethanol and water with ammonia at a controlled temperature and pressure . Industrial production methods often involve similar catalytic hydrogenation processes, optimized for large-scale production.
Analyse Chemischer Reaktionen
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Catalytic hydrogenation is a common reduction reaction for this compound, often using catalysts like Raney nickel.
Substitution: Halogenation and nitration are common substitution reactions, where reagents like chlorine or nitric acid are used. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of corresponding oxides, while reduction can yield amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various neonicotinoid insecticides.
Biology: The compound is studied for its effects on insect nervous systems, particularly its interaction with nicotinic acetylcholine receptors.
Medicine: Research is ongoing to explore its potential use in developing new insecticides with improved selectivity and reduced environmental impact.
Industry: It is used in the formulation of pesticides and insecticides for agricultural use.
Wirkmechanismus
The mechanism of action of 3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile involves its interaction with the nicotinic acetylcholine receptors on the postsynaptic membrane of insect nerve cells. By binding to these receptors, the compound blocks the transmission of nerve impulses, leading to paralysis and eventual death of the insect . This selective toxicity is due to the compound’s higher affinity for insect receptors compared to mammalian receptors.
Vergleich Mit ähnlichen Verbindungen
3-(6-Chloro-3-pyridyl)-4,4-difluoro-3-hydroxybutanenitrile is similar to other neonicotinoid compounds such as acetamiprid, imidacloprid, clothianidin, and thiamethoxam . it is unique in its specific chemical structure, which provides distinct properties and efficacy. For instance:
Acetamiprid: Known for its high solubility and rapid action.
Imidacloprid: Widely used due to its broad-spectrum activity.
Clothianidin: Noted for its long-lasting residual activity.
Thiamethoxam: Recognized for its systemic properties and effectiveness against a wide range of pests.
These comparisons highlight the unique aspects of this compound, particularly its specific binding affinity and selective toxicity.
Eigenschaften
Molekularformel |
C9H7ClF2N2O |
|---|---|
Molekulargewicht |
232.61 g/mol |
IUPAC-Name |
3-(6-chloropyridin-3-yl)-4,4-difluoro-3-hydroxybutanenitrile |
InChI |
InChI=1S/C9H7ClF2N2O/c10-7-2-1-6(5-14-7)9(15,3-4-13)8(11)12/h1-2,5,8,15H,3H2 |
InChI-Schlüssel |
JDIHABXWNVBOTN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=NC=C1C(CC#N)(C(F)F)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


